![molecular formula C26H47NO2 B1389242 N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040687-33-9](/img/structure/B1389242.png)
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine is a chemical compound with the molecular formula C26H47NO2 and a molecular weight of 405.66 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine typically involves the reaction of 4-(2-Methoxyethoxy)benzyl chloride with hexadecylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.
化学反応の分析
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine can be compared with other similar compounds such as N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine and N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine. These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its long hexadecyl chain, which imparts distinct physical and chemical characteristics.
特性
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]hexadecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-24-25-17-19-26(20-18-25)29-23-22-28-2/h17-20,27H,3-16,21-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHHDTPOICSDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
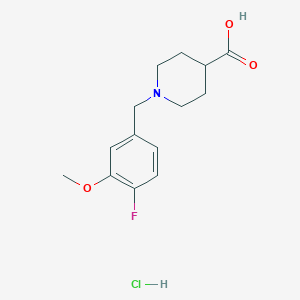
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
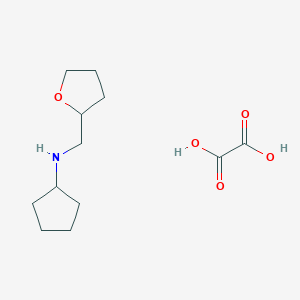

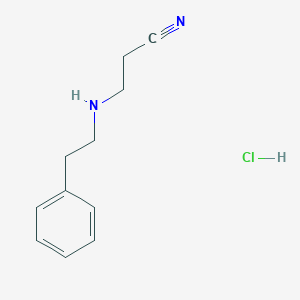


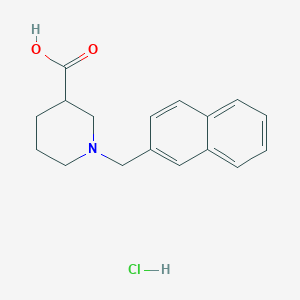

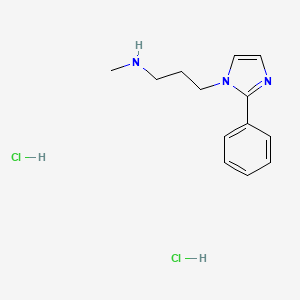
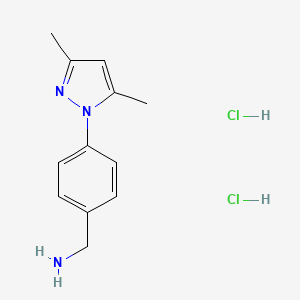

![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)

